
5-(3-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid
Overview
Description
5-(3-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid (MPOC) is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. MPOC belongs to the class of oxadiazole derivatives, which have shown promising results in various pharmacological studies.
Mechanism of Action
The mechanism of action of 5-(3-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid is not fully understood. However, several studies have suggested that 5-(3-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid exerts its pharmacological effects by modulating various signaling pathways. For instance, 5-(3-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid was found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammatory responses. Additionally, 5-(3-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
5-(3-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid has been shown to exhibit several biochemical and physiological effects. In one study, 5-(3-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid was found to increase the levels of reactive oxygen species (ROS) in breast cancer cells, which led to the induction of apoptosis. Additionally, 5-(3-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid was reported to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins. This inhibition of MMP activity may contribute to the anticancer and anti-inflammatory effects of 5-(3-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(3-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid is its versatility in various laboratory experiments. 5-(3-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid can be easily synthesized using the optimized method, and its pharmacological effects can be evaluated in vitro and in vivo. Additionally, 5-(3-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid has shown low toxicity and high stability under physiological conditions. However, one of the limitations of 5-(3-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid is its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.
Future Directions
For the research of 5-(3-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid include the elucidation of its mechanism of action, evaluation of its pharmacokinetic properties, and exploration of its potential as a lead compound for drug development.
Scientific Research Applications
5-(3-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, anti-inflammatory, and antimicrobial activities. In one study, 5-(3-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid was found to inhibit the proliferation of human breast cancer cells by inducing cell cycle arrest and apoptosis. Another study reported that 5-(3-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 5-(3-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid has shown antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
properties
IUPAC Name |
5-(3-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-15-7-4-2-3-6(5-7)9-11-8(10(13)14)12-16-9/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWUDJRZLFHABL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



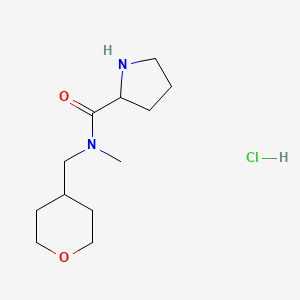
![methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1424148.png)

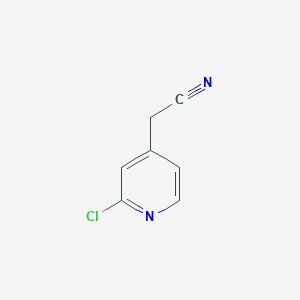
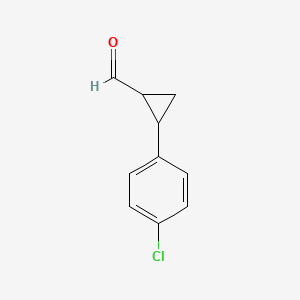
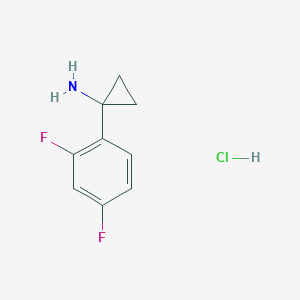
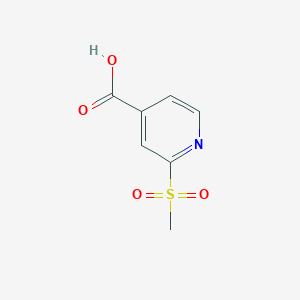
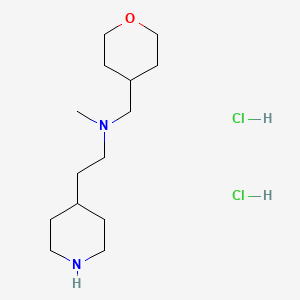
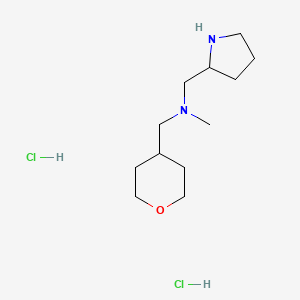
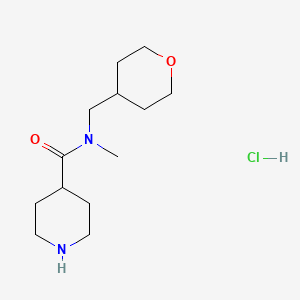
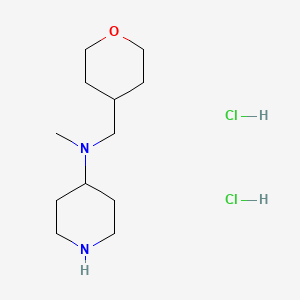
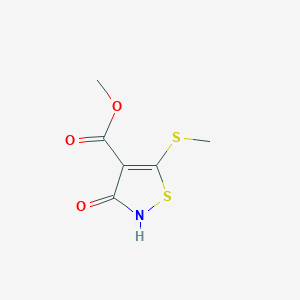
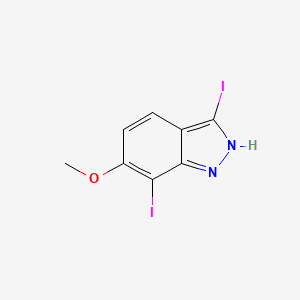
![4,7-dibromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1424168.png)